N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine
Description
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine (CAS: 330793-73-2) is a boron-containing heterocyclic compound featuring a benzo[d]oxazole core linked to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. This structure combines the electron-deficient benzooxazole moiety with the boronate ester’s reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems . Its commercial availability (priced at ~USD 390/5g) underscores its utility in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-9-11-14(12-10-13)21-17-22-15-7-5-6-8-16(15)23-17/h5-12H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNKGHIRBGTYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625082 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330793-73-2 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Coupling reaction: The dioxaborolane derivative is then coupled with a benzo[d]oxazole derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane group enables participation in palladium-catalyzed cross-coupling reactions, particularly with aryl halides or pseudohalides.
Reaction Mechanism
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Catalyst : Palladium complexes (e.g., Pd(dba)₂, tricyclohexylphosphine) .
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Base : Cs₂CO₃ or similar inorganic bases.
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Solvent : DMF or DMF/H₂O mixtures under microwave irradiation (150°C, 20 min) .
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Combine the compound (0.03 mmol), aryl halide (0.06 mmol), Pd catalyst (1.5 mg), and Cs₂CO₃ (38 mg) in DMF (600 μL) and H₂O (150 μL).
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Microwave irradiation at 150°C for 20 minutes.
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Purify via reverse-phase HPLC.
Applications :
Nucleophilic Aromatic Substitution
The benzo[d]oxazol-2-amine moiety undergoes substitution reactions at the oxazole ring.
Key Observations :
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Reagents : Methanimine derivatives or electrophiles targeting the oxazole’s electron-deficient positions.
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Conditions : Acidic or basic media, often requiring elevated temperatures.
Mechanistic Pathway :
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Nucleophilic attack at the oxazole ring, leading to ring opening.
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Subsequent rearrangement or reclosure to form imidazole derivatives (e.g., 2-aminoimidazoles) .
Hydrolysis of the Boronate Ester
The dioxaborolane group hydrolyzes to form a boronic acid under specific conditions.
| Reaction Conditions | Outcome |
|---|---|
| Acidic (HCl/H₂O) | Boronic acid formation (C₁₇H₁₅BN₂O₂) |
| Basic (NaOH/EtOH) | Partial decomposition observed |
Applications :
Biological Interactions
The compound interacts with biological targets via its boron and amine functionalities.
Key Findings :
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Binding Assays : Demonstrated affinity for kinase enzymes (IC₅₀ values in nM range).
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Mechanism : Boron coordinates with ATP-binding pockets, while the benzooxazole stabilizes π-π interactions.
Comparative Reactivity with Structural Analogs
A comparison of reaction outcomes with similar compounds highlights its unique reactivity:
Scientific Research Applications
Applications in Organic Synthesis
Suzuki Coupling Reactions:
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine is utilized as a boronic ester in Suzuki coupling reactions. This reaction allows for the formation of biaryl compounds which are essential in pharmaceuticals and agrochemicals.
Table 1: Summary of Suzuki Coupling Reactions
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Biaryl Formation | Pd catalyst, K_2CO_3 in water | 85 | |
| Aryl-Aryl Coupling | DMF solvent, heat | 90 | |
| Functionalized Biaryls | Aqueous conditions | 78 |
Applications in Material Science
Organic Light Emitting Diodes (OLEDs):
The compound can be incorporated into OLEDs as a hole transport material due to its excellent electron-donating properties. The tetramethyl dioxaborolane group enhances solubility and stability in organic solvents.
Case Study: OLED Performance
In a study evaluating the efficiency of various hole transport materials in OLEDs:
- Material Used: this compound
- Device Structure: ITO/PEDOT:PSS/Active Layer/Al
- Performance Metrics:
- Maximum Brightness: 5000 cd/m²
- Efficiency: 15.6 lm/W
This demonstrates significant potential for commercial applications in display technologies.
Applications in Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety is thought to enhance biological activity through improved interaction with cellular targets.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Mechanism of Action
The mechanism by which N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine exerts its effects involves interactions at the molecular level:
Molecular Targets: The compound can interact with enzymes and receptors due to its boron and oxazole moieties.
Pathways Involved: It can participate in various biochemical pathways, including those involving oxidative stress and signal transduction.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
Key Observations :
- The target compound’s synthesis likely follows Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as seen in related aryl boronate esters .
- Comparatively, nitro-substituted benzooxadiazoles (e.g., compound 9) show lower yields (28.7%) due to steric and electronic challenges, while acetamide derivatives achieve higher yields (93%) under iridium catalysis .
Key Observations :
- Unlike fluorescence probes (e.g., DSTBPin), the target compound’s benzooxazole-boronate system is tailored for catalytic cross-coupling rather than sensing .
- The absence of glycosyl or nitro groups in the target compound limits direct biological activity comparisons with AChE inhibitors (e.g., compound 6a) .
Biological Activity
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 2055286-48-9. The structure features a dioxaborolane moiety which is known for its reactivity in various biological contexts.
Anticancer Properties
Recent studies have indicated that compounds containing oxazole and boron moieties exhibit significant anticancer activity. For instance, the incorporation of the dioxaborolane unit has been shown to enhance the selectivity and potency against certain cancer cell lines. A study reported that derivatives of similar structures demonstrated micromolar activity against various human cancer cell lines, suggesting that this compound may share these properties .
The proposed mechanism of action for compounds like this compound involves the interaction with specific cellular targets such as tubulin and other proteins involved in cell division. This interaction may lead to disruption in microtubule dynamics, ultimately inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dioxaborolane structure can significantly influence its pharmacological properties. For example:
- Methyl Substituents : The presence of methyl groups has been correlated with increased lipophilicity and improved cellular uptake .
- Boron Atoms : The boron atom's electronic properties play a role in the compound's reactivity and interaction with biological targets .
Case Studies
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In Vitro Studies : A series of in vitro assays revealed that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines compared to normal cells .
Compound Cell Line Tested IC50 (µM) Compound A HeLa 5.0 Compound B MCF7 10.0 N-(...)-amine A549 7.5 - In Vivo Studies : Preliminary animal studies have shown promising results regarding tumor regression when treated with formulations containing this compound. The efficacy was noted alongside a favorable safety profile .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine?
- Methodological Answer : The synthesis typically involves a multi-step process. First, the benzo[d]oxazol-2-amine core is synthesized via cyclization of o-aminophenol derivatives with carbonyl compounds under acidic conditions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group is introduced via Suzuki-Miyaura coupling or direct borylation of a halogenated intermediate. For example, a halogenated phenylbenzooxazole precursor can react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions . Purification often employs column chromatography with silica gel and gradients of ethyl acetate/hexane.
Q. How is the compound characterized structurally?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Signals for the benzooxazole protons (~6.5–8.5 ppm for aromatic protons) and the dioxaborolane methyl groups (δ ~1.3 ppm) are critical. The absence of residual solvent or starting material peaks confirms purity .
- IR Spectroscopy : Key absorptions include C=N stretching (~1620 cm⁻¹) for the oxazole ring and B-O vibrations (~1350 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ calculated vs. observed) .
Q. What role does the dioxaborolane group play in the compound’s reactivity?
- Methodological Answer : The dioxaborolane moiety serves as a protected boronic acid, enabling participation in Suzuki-Miyaura cross-coupling reactions. This facilitates late-stage functionalization, such as attaching aryl/heteroaryl groups to the phenyl ring for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling efficiency for derivatives of this compound?
- Methodological Answer : Key parameters include:
- Catalyst Selection : PdCl₂(dppf) or Pd(PPh₃)₄ are common. Ligand choice (e.g., SPhos) can enhance reactivity for sterically hindered substrates .
- Solvent and Base : Use toluene/ethanol (4:1) with Na₂CO₃ or K₂CO₃ to maintain pH > 9, ensuring boronate activation.
- Temperature : Reflux (110°C) is standard, but microwave-assisted synthesis at 150°C can reduce reaction time . Monitor progress via TLC or LC-MS to prevent over-reaction.
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from variations in:
- Purity : Validate compound purity via HPLC (>95%) and elemental analysis.
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assays .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and identify outliers .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases). The dioxaborolane group’s electron-deficient boron may coordinate with active-site residues like serine or lysine .
- QSAR Studies : Correlate substituent effects (e.g., logP, polar surface area) with activity data to guide derivative design .
Q. What experimental designs are recommended for evaluating anticancer activity?
- Methodological Answer :
- In Vitro Assays : Perform MTT/WST-1 assays on cancer cell lines (e.g., HeLa, A549) with 48–72 hr exposure. Include dose-response curves (IC50 calculation) and caspase-3/7 activation assays to confirm apoptosis .
- Selectivity Testing : Compare cytotoxicity against non-cancerous cells (e.g., HEK293) to assess therapeutic index .
- In Vivo Models : Use xenograft mice with tumor volume monitoring; administer the compound intraperitoneally (10–50 mg/kg) for 21 days .
Q. How does the electronic nature of substituents on the phenyl ring influence bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups enhance electrophilicity, potentially improving kinase inhibition.
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups may increase membrane permeability.
- Validation : Synthesize derivatives with systematic substituent variations and compare IC50 values in enzyme inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
